Cas no 1995988-59-4 (2-amino-5,5-difluoro-4,4-dimethylhexanamide)

2-Amino-5,5-difluoro-4,4-dimethylhexanamide is a fluorinated amide derivative with a unique structural framework, characterized by the presence of two fluorine atoms and two methyl groups adjacent to a primary amine functionality. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The difluoro and dimethyl substitutions enhance steric and electronic properties, which may improve metabolic stability and binding affinity in target interactions. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for the synthesis of complex molecules. The compound is typically handled under controlled conditions to ensure purity and stability.
2-amino-5,5-difluoro-4,4-dimethylhexanamide structure
1995988-59-4 structure
Product Name:2-amino-5,5-difluoro-4,4-dimethylhexanamide
CAS No:1995988-59-4
MF:C8H16F2N2O
MW:194.222249031067
CID:6206297
PubChem ID:165508446
Update Time:2025-10-29

2-amino-5,5-difluoro-4,4-dimethylhexanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5,5-difluoro-4,4-dimethylhexanamide
    • EN300-1297332
    • 1995988-59-4
    • Inchi: 1S/C8H16F2N2O/c1-7(2,8(3,9)10)4-5(11)6(12)13/h5H,4,11H2,1-3H3,(H2,12,13)
    • InChI Key: WDZCVHAAAGZVHG-UHFFFAOYSA-N
    • SMILES: FC(C)(C(C)(C)CC(C(N)=O)N)F

Computed Properties

  • Exact Mass: 194.12306946g/mol
  • Monoisotopic Mass: 194.12306946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 69.1Ų

2-amino-5,5-difluoro-4,4-dimethylhexanamide Pricemore >>

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2-amino-5,5-difluoro-4,4-dimethylhexanamide Related Literature

Additional information on 2-amino-5,5-difluoro-4,4-dimethylhexanamide

Comprehensive Overview of 2-amino-5,5-difluoro-4,4-dimethylhexanamide (CAS No. 1995988-59-4)

The compound 2-amino-5,5-difluoro-4,4-dimethylhexanamide (CAS No. 1995988-59-4) is a fluorinated organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring difluoro and dimethyl groups, contributes to its stability and bioavailability, making it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating enzyme activity and improving metabolic stability in lead compounds.

In recent years, the demand for fluorinated compounds like 2-amino-5,5-difluoro-4,4-dimethylhexanamide has surged due to their enhanced binding affinity and resistance to degradation. This aligns with the growing trend of precision medicine and sustainable agrochemicals, where targeted molecular designs are critical. The compound's amide functionality further expands its utility in peptide mimetics and prodrug development, addressing challenges in drug delivery and solubility.

The synthesis of CAS No. 1995988-59-4 involves multi-step organic reactions, often leveraging asymmetric catalysis to achieve high enantiomeric purity—a key factor in pharmaceutical efficacy. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to validate its structure, ensuring compliance with regulatory standards. These methodologies are frequently searched by chemists seeking to optimize synthetic routes for similar difluorinated building blocks.

From an industrial perspective, 2-amino-5,5-difluoro-4,4-dimethylhexanamide is gaining traction as a versatile intermediate. Its compatibility with green chemistry principles (e.g., solvent-free reactions or biocatalysis) resonates with global efforts to reduce environmental impact. Startups and academic labs are actively patenting derivatives of this compound, particularly for applications in neurodegenerative disease research and crop protection, reflecting its cross-disciplinary relevance.

Safety and handling protocols for CAS No. 1995988-59-4 emphasize standard laboratory practices, given its non-hazardous classification under current guidelines. However, users frequently inquire about its storage conditions and compatibility with common reagents, underscoring the need for detailed technical documentation. Suppliers often highlight its shelf stability and low hygroscopicity, which are critical for large-scale applications.

Looking ahead, the integration of AI-driven molecular modeling is expected to accelerate the exploration of 2-amino-5,5-difluoro-4,4-dimethylhexanamide derivatives. Computational tools can predict bioactivity and optimize synthetic pathways, addressing common queries about structure-activity relationships (SAR) and cost-effective production. This synergy between experimental and in silico approaches positions the compound as a cornerstone in next-generation chemical innovation.

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